molecular formula C14H19ClN4O2 B14012165 1-(4-(Piperazin-1-YL)phenyl)dihydropyrimidine-2,4(1H,3H)-dione hydrochloride

1-(4-(Piperazin-1-YL)phenyl)dihydropyrimidine-2,4(1H,3H)-dione hydrochloride

Cat. No.: B14012165
M. Wt: 310.78 g/mol
InChI Key: XPOUFTXRXQNLKJ-UHFFFAOYSA-N
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Description

1-(4-(Piperazin-1-YL)phenyl)dihydropyrimidine-2,4(1H,3H)-dione hydrochloride is a synthetic compound that belongs to the class of dihydropyrimidines. This compound is known for its potential applications in medicinal chemistry, particularly as a pharmacological agent. It features a piperazine ring attached to a phenyl group, which is further connected to a dihydropyrimidine-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Piperazin-1-YL)phenyl)dihydropyrimidine-2,4(1H,3H)-dione hydrochloride typically involves the following steps:

    Formation of the Piperazine Derivative: The starting material, 4-bromophenylpiperazine, is reacted with a suitable base to form the piperazine derivative.

    Coupling Reaction: The piperazine derivative is then coupled with a dihydropyrimidine-dione precursor under specific conditions, such as the presence of a palladium catalyst and a suitable solvent.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Piperazin-1-YL)phenyl)dihydropyrimidine-2,4(1H,3H)-dione hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced derivatives with hydrogenated functionalities.

    Substitution: Formation of substituted derivatives with new functional groups attached to the piperazine ring.

Scientific Research Applications

1-(4-(Piperazin-1-YL)phenyl)dihydropyrimidine-2,4(1H,3H)-dione hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(Piperazin-1-YL)phenyl)dihydropyrimidine-2,4(1H,3H)-dione hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit a key enzyme involved in cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(Piperazin-1-YL)phenyl)pyrimidine-2,4(1H,3H)-dione
  • 1-(4-(Piperazin-1-YL)phenyl)tetrahydropyrimidine-2,4(1H,3H)-dione

Uniqueness

1-(4-(Piperazin-1-YL)phenyl)dihydropyrimidine-2,4(1H,3H)-dione hydrochloride is unique due to its specific structural features, such as the presence of both a piperazine ring and a dihydropyrimidine-dione core. This combination imparts distinct pharmacological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H19ClN4O2

Molecular Weight

310.78 g/mol

IUPAC Name

1-(4-piperazin-1-ylphenyl)-1,3-diazinane-2,4-dione;hydrochloride

InChI

InChI=1S/C14H18N4O2.ClH/c19-13-5-8-18(14(20)16-13)12-3-1-11(2-4-12)17-9-6-15-7-10-17;/h1-4,15H,5-10H2,(H,16,19,20);1H

InChI Key

XPOUFTXRXQNLKJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)NC1=O)C2=CC=C(C=C2)N3CCNCC3.Cl

Origin of Product

United States

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